(S)-Gallopamil hydrochloride is a calcium channel blocker, primarily used in the treatment of various cardiovascular conditions, such as arrhythmias and angina. It is an analog of verapamil, distinguished by an additional methoxy group on the benzene ring. This compound is classified under the category of phenylalkylamines, which are known for their ability to inhibit L-type calcium channels in cardiac and smooth muscle cells, thus affecting myocardial contractility and vascular tone .
The synthesis of (S)-Gallopamil hydrochloride typically involves the resolution of racemic gallopamil, which can be achieved through several methods:
The key steps in synthesizing (S)-Gallopamil hydrochloride include:
(S)-Gallopamil hydrochloride has the molecular formula and features a complex structure characterized by:
(S)-Gallopamil hydrochloride participates in several types of chemical reactions:
The reactions are typically conducted under specific conditions to ensure selectivity and yield. For example, oxidation reactions may require acidic or basic environments to facilitate the desired transformation.
(S)-Gallopamil hydrochloride exerts its pharmacological effects primarily by blocking L-type calcium channels in cardiac and smooth muscle cells. This blockade leads to:
The compound specifically targets the alpha-1 subunit of calcium channels, disrupting normal calcium ion flow and thereby exerting its therapeutic effects .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various environmental conditions .
(S)-Gallopamil hydrochloride has several scientific applications:
(S)-Gallopamil hydrochloride (C₂₈H₄₁ClN₂O₅) is the enantiomerically pure form of gallopamil, a phenylalkylamine-class calcium channel blocker (CCB) first synthesized in the 1980s as a structural analog of verapamil. Its development aimed to enhance myocardial selectivity while minimizing peripheral vascular effects [1] [7]. Gallopamil emerged during efforts to optimize the therapeutic profile of early CCBs, with its methoxy derivative (D600) showing superior potency in preclinical studies [1]. The compound received the DrugBank identifier DB12923 and is classified under ATC code C08DA02 as a non-dihydropyridine calcium antagonist [3].
Table 1: Comparative Profile of Gallopamil and Verapamil
Parameter | Gallopamil | Verapamil |
---|---|---|
Chemical Class | Phenylalkylamine | Phenylalkylamine |
Key Structural Features | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl |
Relative Potency (L-type CC) | 1.5–2x higher | Baseline |
Plasma Protein Binding | >90% | 90% |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
(S)-Gallopamil exerts its therapeutic effects through voltage-dependent blockade of L-type calcium channels (LTCCs) in cardiac and vascular tissues. Unlike dihydropyridines (e.g., nifedipine), it preferentially targets myocardial cells over vascular smooth muscle, yielding distinct electrophysiological effects [4] [8].
Vascular Effects: While less pronounced than dihydropyridines, (S)-gallopamil induces coronary and peripheral vasodilation by reducing calcium influx in arterial smooth muscle. This dual action decreases myocardial oxygen demand while improving perfusion [4] [5].
Tissue Selectivity Profile:
Table 2: Binding Kinetics of (S)-Gallopamil at Calcium Channel Subtypes
Channel Type | Tissue Localization | Ki (nM) | Functional Effect |
---|---|---|---|
L-type (Cav1.2) | Myocardium | 7.2 | Reduced contractility, HR↓ |
L-type (Cav1.2) | Vascular smooth muscle | 48.3 | Vasodilation (mild) |
T-type (Cav3.x) | Sinoatrial node | >1000 | Negligible effect |
The chiral differentiation of gallopamil enantiomers emerged from evidence that calcium channel blockade exhibits stereoselective pharmacodynamics. The (S)-configuration confers superior therapeutic activity and metabolic stability.
(R)-enantiomer: Contributes disproportionately to peripheral vasodilation and hypotension, which may trigger compensatory tachycardia. Isolated (S)-gallopamil minimizes this effect [5].
Metabolic and Kinetic Rationale:
Tissue distribution studies reveal 3-fold higher myocardial accumulation of (S)-gallopamil versus (R), aligning with its cardiac-targeted effects [7].
Therapeutic Implications:
Table 3: Stereochemical Influence on Pharmacological Parameters
Parameter | (S)-Gallopamil | Racemic Gallopamil |
---|---|---|
L-type CCB IC50 | 12 nM | 18 nM |
Plasma Half-life (t½) | 6.8 ± 1.2 h | 5.1 ± 0.9 h |
Myocardial Uptake Ratio* | 8.3 | 4.7 |
In vivo AV Node Blockade | 92% at 1 µM | 75% at 1 µM |
Tissue-to-plasma concentration ratio*
The stereochemical refinement of gallopamil exemplifies how enantioselectivity can optimize drug efficacy while minimizing off-target effects. (S)-gallopamil hydrochloride represents a pharmacologically streamlined agent within the phenylalkylamine CCB class, with potential applications beyond cardiology, including airway remodeling in severe asthma [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9